Dimethyl 2-(4-nitrophenyl)malonate

Vue d'ensemble

Description

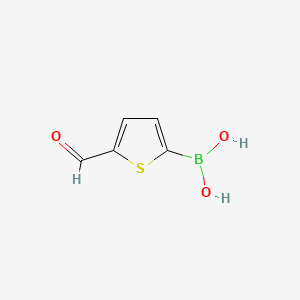

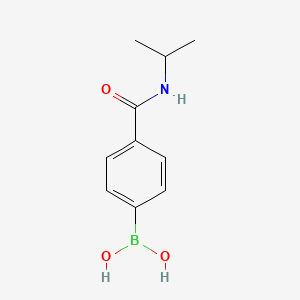

Dimethyl 2-(4-nitrophenyl)malonate is a useful research compound. Its molecular formula is C11H11NO6 and its molecular weight is 253.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Molecular Structure Studies

Dimethyl {2-[3-(4-nitrophenyl)-1H-pyrazol-5-yl]ethyl}malonate monohydrate was synthesized, and its molecular structure was investigated using NMR, single crystal X-ray diffraction, and ab initio calculations. This study contributes to understanding the structural properties of compounds derived from dimethyl 2-(4-nitrophenyl)malonate, highlighting the preference of the 3-tautomer over the corresponding 5-tautomer in pyrazole derivatives (Jiménez-Cruz et al., 2003).

Organometallic Chemistry

The reaction of dimethylmalonate with 3-nitrophthalonitrile led to the preparation of dimethyl-(2,3-dicyanophenyl)malonate. This compound underwent cyclotetramerization with divalent metal salts, yielding non-peripherally substituted tetra(dihexylmalonate) Cu(II), Pd(II), and Co(II) phthalocyanines. This synthesis showcases an application in the field of organometallic chemistry, providing a pathway to create compounds with potential in materials science and catalysis (Korkut et al., 2011).

Carbon Substituent Introduction

A novel methodology using dimethyl malonate as a one-carbon source and linker has been developed to introduce various functional groups onto aromatic nitro compounds. This approach is significant for the decarboxylation of ester groups originating from dimethyl malonate, demonstrating its utility in synthetic organic chemistry for modifying aromatic compounds (Selvakumar et al., 2001).

Asymmetric Catalysis

The asymmetric conjugate addition of dimethyl malonate to β-nitrostyrene, catalyzed by cinchona alkaloid QD-4, has been theoretically studied. This research provides insight into the mechanism and enantioselectivity of organic catalysts in asymmetric synthesis, contributing to the development of more efficient catalytic processes (Jiang et al., 2014).

Podand Solvents in Organic Reactions

The use of tris(oxaalkyl)phenylsilanes and tris(oxaalkyl)phosphates as podand solvents in proton transfer reactions involving dimethyl (4-nitrophenyl)malonate has been explored. This study demonstrates the influence of solvent environment on reaction kinetics and the stabilization of ionic products, offering a novel approach to controlling organic reactions (Gierczyk et al., 2002).

Safety and Hazards

Dimethyl 2-(4-nitrophenyl)malonate is for R&D use only and is not intended for medicinal, household, or other uses . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

Propriétés

IUPAC Name |

dimethyl 2-(4-nitrophenyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO6/c1-17-10(13)9(11(14)18-2)7-3-5-8(6-4-7)12(15)16/h3-6,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYUABAXAUVLRNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377393 | |

| Record name | dimethyl 2-(4-nitrophenyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4033-88-9 | |

| Record name | dimethyl 2-(4-nitrophenyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(9H-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-ylsulfanyl)-propionic acid](/img/structure/B1303744.png)

![2-[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid](/img/structure/B1303750.png)

![[2-(methylsulfonyl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B1303751.png)

![(6-Formylbenzo[d][1,3]dioxol-5-yl)boronic acid](/img/structure/B1303760.png)